N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 5-chloro-2-methylphenyl group and a piperidin-2-ylacetamide scaffold modified with a thiophen-2-ylsulfonyl substituent. This structure combines aromatic chlorination, sulfonyl linkage, and a piperidine ring, which are common motifs in medicinal chemistry for modulating bioactivity, solubility, and target binding .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-13-7-8-14(19)11-16(13)20-17(22)12-15-5-2-3-9-21(15)26(23,24)18-6-4-10-25-18/h4,6-8,10-11,15H,2-3,5,9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDRZRGBSJNZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Intermediate Synthesis
The piperidine core is typically synthesized via cyclization reactions. For example, 1,5-diaminopentane can undergo acid-catalyzed cyclization to form the piperidine ring. Alternative methods include reductive amination of δ-ketoamines or ring-closing metathesis using Grubbs catalysts. Key parameters such as solvent polarity and temperature critically influence yield and purity.
Table 1: Representative Piperidine Synthesis Conditions
| Method | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acid-catalyzed cyclization | HCl, ethanol | 80 | 65–70 |
| Reductive amination | NaBH₃CN, methanol | 25 | 75–80 |
| Ring-closing metathesis | Grubbs catalyst, DCM | 40 | 60–65 |
Sulfonylation of the Piperidine Intermediate
Introduction of the thiophen-2-ylsulfonyl group involves reacting the piperidine intermediate with thiophene-2-sulfonyl chloride. This electrophilic substitution requires inert conditions (argon/nitrogen atmosphere) and a base such as triethylamine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or tetrahydrofuran) affects reaction kinetics, with anhydrous conditions favoring complete conversion.
Critical Parameters:
- Molar ratio : 1:1.2 (piperidine:sulfonyl chloride) for minimal side reactions
- Reaction time : 4–6 hours at 0–5°C, followed by gradual warming to room temperature
- Workup : Sequential washes with dilute HCl and sodium bicarbonate to remove unreacted reagents
Acetamide Formation and Final Coupling
Acylation of the Sulfonylated Piperidine
The final step involves coupling the sulfonylated piperidine with 5-chloro-2-methylphenylacetyl chloride. This reaction proceeds via nucleophilic acyl substitution, typically catalyzed by 4-dimethylaminopyridine (DMAP) in dichloromethane. Alternative activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) may enhance yields in polar aprotic solvents.
Table 2: Acetamide Coupling Optimization Data
| Activating Agent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMAP | DCM | 12 | 68 | 92 |
| HATU | DMF | 6 | 82 | 95 |
| EDCI/HOBt | THF | 8 | 75 | 90 |
Industrial-Scale Considerations
For bulk production, continuous flow reactors improve heat transfer and mixing efficiency. A representative pilot-scale protocol might involve:
- Piperidine sulfonylation : Continuous flow at 5°C with residence time of 30 minutes
- Acetamide coupling : Tubular reactor with in-line IR monitoring for real-time yield analysis
- Crystallization : Anti-solvent addition (water into ethanol) to precipitate the product
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Structural validation requires a combination of techniques:
- ¹H NMR (400 MHz, CDCl₃): Key signals include piperidine protons (δ 1.5–3.0 ppm), thiophene aromatic protons (δ 7.2–7.8 ppm), and acetamide NH (δ 8.1 ppm).
- HRMS : Expected [M+H]⁺ at m/z 413.0 (calculated for C₁₈H₂₁ClN₂O₃S₂).
Table 3: Characteristic NMR Signals
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Piperidine CH₂ | 1.6–1.8 | m |
| Thiophene C-H | 7.3–7.5 | d |
| Acetamide NH | 8.1 | s (broad) |
Purity Assessment
HPLC methods using C18 columns (mobile phase: acetonitrile/water gradient) achieve baseline separation of the target compound from potential impurities like unreacted sulfonyl chloride or acetyl chloride byproducts. Acceptance criteria typically require ≥95% purity for pharmaceutical intermediates.
Challenges and Optimization Strategies
Byproduct Formation During Sulfonylation
Competitive N,N-disulfonylation may occur if stoichiometry exceeds 1:1 molar ratios. Mitigation strategies include:
- Slow addition of sulfonyl chloride via syringe pump
- Use of molecular sieves to absorb liberated HCl
Stability of the Acetamide Moiety
The secondary acetamide bond is susceptible to hydrolysis under acidic conditions. Accelerated stability studies (40°C/75% RH) guide formulation development, with enteric coating proving effective in maintaining integrity during storage.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Step | Traditional Batch | Continuous Flow |
|---|---|---|
| Piperidine synthesis | 65% yield | 72% yield |
| Sulfonylation | 78% yield | 85% yield |
| Acetamide coupling | 68% yield | 82% yield |
| Total process time | 48 h | 12 h |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has shown promise as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory processes, thereby reducing inflammatory responses in cellular models.
Medicine
In medicinal applications, research is focused on its potential as an anti-inflammatory or anticancer agent. The compound's ability to modulate specific molecular pathways is of particular interest for developing targeted therapies against diseases such as cancer.
Industry
Industrially, this compound could be utilized in developing new materials with enhanced properties, such as increased stability or reactivity. Its incorporation into polymers or other materials could lead to innovative applications in various sectors.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. For example, the compound may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its thiophen-2-ylsulfonyl-piperidine moiety. Comparisons with related acetamides reveal key differences:
Physicochemical Properties
- Metabolic Stability : The thiophene-sulfonyl group may resist oxidative degradation better than sulfanyl analogs (), which are prone to sulfur oxidation .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a piperidine ring, a thiophene sulfonyl group, and a chlorinated methylphenyl moiety. Its molecular formula is with a molecular weight of approximately 398.9 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂O₃S₂ |
| Molecular Weight | 398.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | MZFNMEWFHNTBBH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that the compound may inhibit specific enzymes related to inflammation, thereby reducing inflammatory responses in cellular models.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related compounds have shown potent activity in reducing inflammation in animal models, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro studies on structurally similar compounds have demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were reported as low as 0.22 μg/mL, indicating strong antimicrobial efficacy .
Study 1: Anti-inflammatory Effects
A study focusing on the anti-inflammatory properties of related piperidine derivatives showed that these compounds significantly reduced inflammatory markers in rat models. The effective dose (ED50) for inflammation reduction was found to be as low as 0.05 mg/kg . This highlights the potential of this compound as a therapeutic agent for inflammatory conditions.
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of similar compounds was assessed through time-kill assays and biofilm formation inhibition studies. The results indicated that these compounds effectively inhibited biofilm formation at concentrations significantly lower than those required for bacterial growth inhibition, emphasizing their potential as novel antimicrobial agents .
Comparison with Similar Compounds
This compound can be compared with other piperidine derivatives:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-1-thiophen-2-sulfonylpiperidine | Moderate anti-inflammatory activity | Lacks acetamide functionality |
| N-(5-chloro-2-methylphenyl)-1-thiophen-2-sulfonamide | Strong antimicrobial activity | Exhibits lower cytotoxicity |
| N-(5-chloro-2-methylphenyl)-3-carboxamide | Moderate anti-inflammatory activity | Potential for improved pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, and how is reaction progress monitored?
- Synthesis Steps :
Piperidine sulfonylation : React piperidine derivatives with thiophen-2-ylsulfonyl chloride under inert atmosphere (N₂) at 0–5°C to form the sulfonylated intermediate .
Acetamide coupling : Attach the N-(5-chloro-2-methylphenyl)acetamide moiety via nucleophilic substitution or amide bond formation in polar aprotic solvents (e.g., DMF) .
- Progress Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track intermediate formation. Final product purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- 1H/13C NMR : Assign peaks for the piperidine ring (δ 1.5–3.0 ppm), thiophen-2-ylsulfonyl group (δ 7.2–7.8 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 453.08) .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. What solvent systems are optimal for recrystallization to ensure high purity?
- Use mixed solvents like ethanol/water (4:1) or dichloromethane/n-hexane for gradual crystallization. Yield and purity (>95%) are validated via melting point analysis and HPLC .
Advanced Research Questions
Q. How can reaction yields for the thiophen-2-ylsulfonyl-piperidine intermediate be optimized?
- Key Variables :
- Temperature : Maintain ≤5°C during sulfonylation to minimize side reactions .
- Solvent : Anhydrous dichloromethane improves electrophilic reactivity of sulfonyl chlorides .
- Catalyst : Add triethylamine (1.2 eq) to neutralize HCl byproducts and drive the reaction .
- Yield Improvement : Pilot studies report 75–85% yield under optimized conditions .
Q. What computational strategies predict the compound’s binding affinity to cyclooxygenase-2 (COX-2)?
- In Silico Methods :
Molecular Docking : Use AutoDock Vina with COX-2 crystal structure (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonding with Arg120) .
MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .
- Validation : Compare results with experimental IC₅₀ values from COX-2 inhibition assays .
Q. How do researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Adjustments :
- Assay Conditions : Standardize bacterial strains (e.g., S. aureus ATCC 25923) and inflammation models (e.g., murine RAW 264.7 cells) to reduce variability .
- Dose-Response Curves : Use a wider concentration range (0.1–100 µM) to identify off-target effects .
- Meta-Analysis : Cross-reference data from multiple studies to isolate structure-activity relationships (SAR) for specific moieties (e.g., sulfonyl group enhances COX-2 selectivity) .
Q. What strategies mitigate degradation of the acetamide moiety under acidic conditions?
- Stability Studies :
- pH Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Degradation peaks appear at pH <3 due to amide hydrolysis .
- Protective Formulations : Encapsulate in enteric-coated nanoparticles (e.g., Eudragit L100) to prevent gastric degradation .
Notes
- Methodological Focus : Emphasis on reproducible protocols and conflict-resolution strategies for interdisciplinary research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
